(3-Fluorocyclohexyl)methanol
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Overview
Description
(3-Fluorocyclohexyl)methanol is an organic compound with the molecular formula C7H13FO It is a fluorinated alcohol, where a fluorine atom is attached to the cyclohexane ring, and a hydroxyl group is attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclohexyl)methanol typically involves the fluorination of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using more efficient and scalable fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexylmethane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylmethane.
Substitution: Various substituted cyclohexylmethanol derivatives.
Scientific Research Applications
(3-Fluorocyclohexyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(4-Fluorocyclohexyl)methanol: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
(3-Chlorocyclohexyl)methanol: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness
(3-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and altered reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3-fluorocyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBMLUFFUNKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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